molecular formula C14H15ClO4 B14772098 tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Cat. No.: B14772098
M. Wt: 282.72 g/mol
InChI Key: VOMMWTZYQCTPON-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a 3-chlorophenyl group, and a dioxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-chlorophenyl)-2,4-dioxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(3-chlorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Formation of tert-butyl 4-(3-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds with nucleophiles. The pathways involved in its reactivity include nucleophilic addition and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
  • tert-Butyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
  • tert-Butyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Uniqueness

tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

tert-butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C14H15ClO4/c1-14(2,3)19-13(18)12(17)8-11(16)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3

InChI Key

VOMMWTZYQCTPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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